REACTION_CXSMILES
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[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:19])=[O:10])=[CH:7][CH:6]=1)(=[O:3])=[O:4]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed
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Type
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TEMPERATURE
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Details
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by heating for 8 hours
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled with ice
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Type
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CUSTOM
|
Details
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the crystals thus precipitated
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Type
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FILTRATION
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Details
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were collected by filtration
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Type
|
WASH
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Details
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washed with methanol
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Type
|
CUSTOM
|
Details
|
to obtain 48.2 g (0.225 mol) of the
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Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |